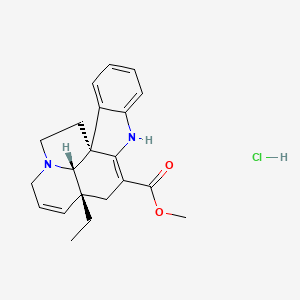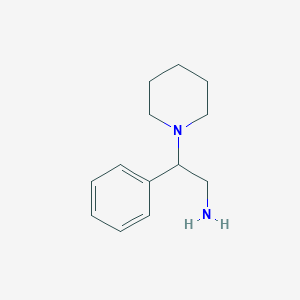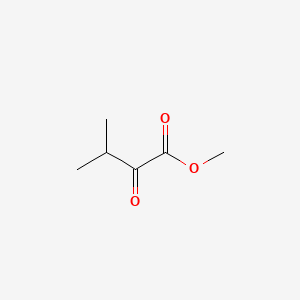
Ethyl 3-amino-4-(1-azepanyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-4-(1-azepanyl)benzoate is a chemical compound with the CAS number 343617-55-0 . It is used in laboratory chemicals .
Synthesis Analysis
A novel azo compound derived from ethyl-4-amino benzoate has been synthesized by the coupling reaction . The synthesis process involved alkylation, esterification, and another alkylation . A total of 16 compounds were designed and synthesized .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases .Chemical Reactions Analysis
The compound has been characterized by FT-IR, 1 H-and 13 C-NMR, Mass, and UV–visible spectroscopies . It exhibits nonlinear optical (NLO) properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in its Material Safety Data Sheet (MSDS) .科学的研究の応用
Hydrogen-bonded Supramolecular Structures
Ethyl 3-amino-4-(1-azepanyl)benzoate has been implicated in the formation of hydrogen-bonded supramolecular structures. For instance, molecules of a similar compound, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, are linked by N-H...O hydrogen bonds into a chain of edge-fused and alternating rings. This showcases its potential in creating complex supramolecular architectures, critical in the field of crystal engineering and design of novel materials (Portilla et al., 2007).
Optical Nonlinear Properties and Optical Limiting
The compound has shown promise in the realm of optics, particularly in optical nonlinear properties. This compound, through its derivatives, has been studied for its nonlinear refractive index and optical limiting properties. This positions it as a potential candidate for use in optical limiters, a critical component in protecting sensitive photonic and optoelectronic devices from intense light (Abdullmajed et al., 2021).
Synthesis Technology and Industrial Application
The synthesis technology of this compound has been optimized for industrial applications. The process, characterized by its stability, simplicity, and high yield, positions this compound as a viable ingredient for large-scale production, underlying its industrial importance (Qiao-yun, 2012).
Spectroscopic and Theoretical Studies
This compound has been a subject of thorough spectroscopic and theoretical studies, contributing significantly to our understanding of its molecular properties. These studies provide insights into its vibrational spectra, molecular geometry, and electronic properties, serving as a foundation for further applications in various scientific fields (Koca et al., 2014).
Potential in Medicinal Chemistry
While focusing on non-medical applications, it's worth noting that this compound derivatives have been explored for their potential in medicinal chemistry, particularly in antimicrobial and antiplatelet activities. This highlights its versatility and potential in contributing to health-related fields, although not the primary focus of this discussion (Shah et al., 2014; Chen et al., 2008).
作用機序
Safety and Hazards
特性
IUPAC Name |
ethyl 3-amino-4-(azepan-1-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(18)12-7-8-14(13(16)11-12)17-9-5-3-4-6-10-17/h7-8,11H,2-6,9-10,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIOIWZFYWDGPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCCCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)













